molecular formula C32H48O5 B1235296 Ganoderic Acid X

Ganoderic Acid X

Cat. No.: B1235296
M. Wt: 512.7 g/mol
InChI Key: YCWGPALSXRBKTM-VBCUQECFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ganoderic Acid X can be synthesized through biotechnological methods involving the expression of specific cytochrome P450 (CYP) genes from Ganoderma lucidum in Saccharomyces cerevisiae. This process involves the oxidation of lanosterol derivatives to produce ganoderic acids .

Industrial Production Methods: Industrial production of this compound typically involves submerged fermentation of Ganoderma lucidum. This method allows for the controlled production of ganoderic acids by optimizing fermentation conditions such as nutrient substrates, temperature, and pH levels .

Chemical Reactions Analysis

Types of Reactions: Ganoderic Acid X undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

    Oxidation: Commonly involves reagents like hydrogen peroxide (H₂O₂) and cytochrome P450 enzymes.

    Reduction: Sodium borohydride (NaBH₄) is often used.

    Substitution: Reagents such as halogens and alkylating agents are employed.

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of ganoderic acids, which exhibit enhanced biological activities .

Scientific Research Applications

Ganoderic Acid X has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness of Ganoderic Acid X: this compound is unique due to its potent anti-cancer properties and ability to induce apoptosis in cancer cells by inhibiting topoisomerases. This sets it apart from other ganoderic acids which may have different primary activities .

Properties

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

IUPAC Name

(E,6R)-6-[(3R,10S,13R,14R,15S,17R)-15-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H48O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-27,34H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25?,26-,27+,30-,31-,32-/m1/s1

InChI Key

YCWGPALSXRBKTM-VBCUQECFSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@H](C4(C)C)O)C)C)C)OC(=O)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)OC(=O)C

Synonyms

3alpha-hydroxy-15alpha-acetoxy-lanosta-7,9(11),24-trien-26-oic acid
ganoderic acid X

Origin of Product

United States

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